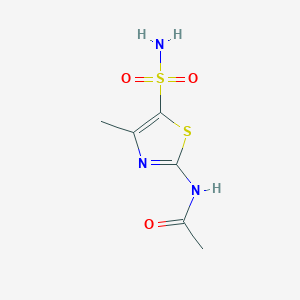
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide
Übersicht
Beschreibung
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide is a compound known for its diverse applications in pharmaceutical formulations. It is characterized by its stability and bioavailability, making it a valuable component in various medicinal products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves the use of boronic acid derivatives or borolane reagents. This method avoids the use of toxic organic tin compounds, ensuring a safer and more efficient production process . The compound is often synthesized in its crystalline mesylate monohydrate form, which demonstrates increased long-term stability and release kinetics .
Industrial Production Methods: Industrial production of this compound typically involves the formulation of tablets containing micronized this compound. The use of acidic components, such as methanesulfonic acid, is common in these formulations to enhance stability and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boronic acid derivatives and borolane reagents. These reagents facilitate the synthesis and modification of the compound without the need for toxic organic tin compounds .
Major Products Formed: The major products formed from these reactions include the mesylate monohydrate salt of this compound. This form of the compound is preferred for its improved stability and bioavailability .
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide has a wide range of scientific research applications. It is primarily used as an anti-viral active agent, particularly in the treatment of herpes simplex viruses (HSV-1 and HSV-2). The compound is effective in treating diseases such as labial herpes, genital herpes, keratitis, and encephalitis . Additionally, it is used in the preparation of pharmaceuticals for these conditions, demonstrating its significance in the medical field .
Wirkmechanismus
The mechanism of action of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound inhibits the replication of herpes simplex viruses by interfering with viral DNA polymerase activity. This inhibition prevents the virus from replicating and spreading, thereby reducing the severity and duration of infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide include acyclovir and other anti-viral agents used in the treatment of herpes simplex infections. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its enhanced stability and bioavailability in its mesylate monohydrate form. This makes it a preferred choice for pharmaceutical formulations, offering improved long-term stability and release kinetics compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H9N3O3S2 |
|---|---|
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H2,7,11,12)(H,8,9,10) |
InChI-Schlüssel |
LXASOSGTNFQNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














